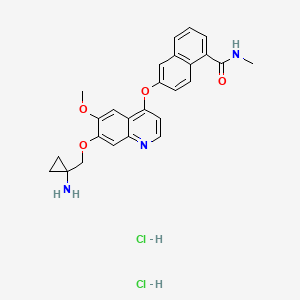

E 3810 dihydrochloride

Description

Kinase Selectivity Profile

| Target | IC50/Ki Value | Inhibition Type |

|---|---|---|

| VEGFR1 | 7 nM | Competitive |

| VEGFR2 | 25 nM | Competitive |

| VEGFR3 | 10 nM | Competitive |

| FGFR1 | 17.5 nM | Competitive |

| FGFR2 | 82.5 nM | Competitive |

| CSF-1R | 5 nM | Non-competitive |

| PDGFRα | 0.11 μM | Mixed |

Biochemical screens using recombinant kinase domains confirm that E3810 binds competitively to the ATP-binding pockets of VEGFR and FGFR, with dissociation constants (Ki) below 0.05 μM for FGFR2. This dual inhibition profile distinguishes it from first-generation antiangiogenic agents such as sunitinib, which primarily target VEGFR and PDGFR.

Properties

Molecular Formula |

C26H27Cl2N3O4 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

6-[7-[(1-aminocyclopropyl)methoxy]-6-methoxyquinolin-4-yl]oxy-N-methylnaphthalene-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C26H25N3O4.2ClH/c1-28-25(30)19-5-3-4-16-12-17(6-7-18(16)19)33-22-8-11-29-21-14-24(23(31-2)13-20(21)22)32-15-26(27)9-10-26;;/h3-8,11-14H,9-10,15,27H2,1-2H3,(H,28,30);2*1H |

InChI Key |

GJYKJPXOPZOBBC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OCC5(CC5)N)OC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of E 3810 Dihydrochloride

Detailed Stepwise Preparation

Step 1: Condensation Reaction

- An aqueous solution of an intermediate compound (referred to as compound of formula (7)) is condensed with phenyl hydrazine.

- The reaction is catalyzed by a weak acid such as acetic acid.

- Temperature is maintained between 10-35°C, preferably 25-30°C.

- Reaction time is 1-4 hours.

- The product (compound of formula (8)) is filtered, washed with organic solvents like isopropyl ether, and dried in a vacuum oven at 20-60°C, preferably 45-55°C.

- Yield: 75-80%; Purity by HPLC: >99.5%.

Step 2: Acylation of Intermediate

- Compound of formula (8) is acylated with acetic anhydride in the presence of N,N-dimethyl amino pyridine (DMAP) as a catalyst.

- Organic solvents such as ethyl acetate are used.

- Temperature is controlled between 5-35°C, preferably 10-15°C.

- Reaction time is 2-6 hours.

- Post-reaction, the mixture is treated with aqueous sodium bicarbonate to neutralize.

- The solvent is distilled off to obtain compound of formula (9).

- The oily residue is triturated in isopropyl ether to yield a highly pure orange solid.

- Yield: 80-85%; Purity by HPLC: >95%.

Step 3: Reaction with 4-Hydroxy-2,5,6-triaminopyrimidine

- Compound of formula (9) reacts with 4-hydroxy-2,5,6-triaminopyrimidine (generated in situ from its sulfate salt) in the presence of aqueous ammonia.

- The reaction medium is a mixture of organic solvents and water, typically ethyl acetate-methanol.

- A quaternary ammonium halide-perchloric acid salt is used as a catalyst.

- Temperature is maintained at 35-50°C, preferably 45-50°C.

- Reaction time is 4-8 hours.

- The mixture is cooled and subjected to oxidative degradation using aqueous hydrogen peroxide at 5-25°C, preferably 15-20°C.

- The product (compound of formula (10)) is filtered.

- Yield: 55-60%; Purity by HPLC: >90%.

Step 4: Hydrolysis and pH Adjustment

- Diacetyl biopterin (compound of formula (10)) is hydrolyzed in aqueous acid or base, preferably aqueous hydrochloric acid.

- Temperature is maintained at 25-55°C, preferably 40-50°C.

- Reaction time is 2-6 hours.

- The solution is cooled to room temperature, and the pH adjusted to 6.0-8.0, preferably 6.5-7.0, using aqueous ammonia.

- The resulting biopterin (compound of formula (2)) is filtered and dried in a hot air oven below 60°C.

Step 5: Salt Formation and Purification

- The crude L-biopterin is dissolved in aqueous base (potassium hydroxide, sodium hydroxide, lithium hydroxide, or ammonia) or organic base (triethylamine or N,N-diisopropylethyl amine).

- The resulting salt is precipitated with an organic solvent such as methanol, ethanol, or isopropyl alcohol, preferably methanol.

- The wet potassium salt is dissolved in water, pH adjusted to 5.0-8.0 (preferably 6.5-7.0) with acetic acid.

- The solution is filtered and dried to obtain highly pure crystalline L-biopterin.

- Overall yield from compound of formula (8) is 55-60%.

- Purity by HPLC is >98%.

Summary Table of Key Preparation Parameters

| Step | Reaction | Conditions | Solvents | Temperature (°C) | Time | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|---|---|

| 1 | Condensation with phenyl hydrazine | Acetic acid catalyst | Isopropyl ether (wash) | 25-30 | 1-4 h | 75-80 | >99.5 |

| 2 | Acylation with acetic anhydride | DMAP catalyst, sodium bicarbonate neutralization | Ethyl acetate | 10-15 | 2-6 h | 80-85 | >95 |

| 3 | Reaction with 4-hydroxy-2,5,6-triaminopyrimidine | Quaternary ammonium halide-perchloric acid catalyst | Ethyl acetate-methanol | 45-50 | 4-8 h | 55-60 | >90 |

| 4 | Hydrolysis | Aqueous hydrochloric acid | - | 40-50 | 2-6 h | - | - |

| 5 | Salt formation and crystallization | pH adjustment with acetic acid | Methanol (precipitation) | Room temp | - | 55-60 (overall) | >98 |

Chemical Reactions Analysis

E 3810 dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.

Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

E 3810 dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of vascular endothelial growth factor receptors and fibroblast growth factor receptors.

Biology: Investigated for its effects on cellular processes such as angiogenesis and cell proliferation.

Medicine: Explored for its potential as an antitumor agent in various cancer models, including breast cancer and renal carcinoma

Industry: Utilized in the development of new therapeutic agents targeting angiogenesis-related diseases.

Mechanism of Action

E 3810 dihydrochloride exerts its effects by selectively inhibiting vascular endothelial growth factor receptors and fibroblast growth factor receptors. This inhibition disrupts the signaling pathways involved in angiogenesis, leading to reduced blood vessel formation and tumor growth. The molecular targets include vascular endothelial growth factor receptor-1, -2, and -3, as well as fibroblast growth factor receptor-1 and -2 .

Comparison with Similar Compounds

Target Spectrum and Mechanism of Action

E 3810 dihydrochloride’s dual inhibition of VEGFR and FGFR distinguishes it from other kinase inhibitors. Below is a comparative analysis with structurally or functionally related compounds:

Key Findings :

Physicochemical Properties

The dihydrochloride salt form enhances solubility compared to hydrochloride salts, as dihydrochloride contains two HCl molecules per compound, improving bioavailability . For example:

- This compound: Soluble in water and DMSO, facilitating intravenous administration .

- Vanoxerine dihydrochloride: Likely similar solubility but requires tailored delivery systems due to its triple kinase inhibition profile .

- Diphenoxylate hydrochloride: A hydrochloride salt with moderate solubility, used in gastrointestinal applications .

Biological Activity

E 3810 dihydrochloride, also known as Lucitanib, is a novel small molecule characterized as a dual inhibitor of the vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases. This compound exhibits significant biological activity, particularly in the context of cancer treatment, by targeting critical pathways involved in tumor angiogenesis and growth.

This compound has a molecular formula corresponding to its CAS number 2108875-91-6. It selectively inhibits VEGFR-1, -2, and -3 as well as FGFR-1 and -2 at nanomolar concentrations, demonstrating potent antiangiogenic properties. The compound acts by blocking ligand-dependent phosphorylation of these receptors, thereby suppressing endothelial cell proliferation and migration essential for angiogenesis .

Pharmacokinetics

E 3810 exhibits a favorable pharmacokinetic profile, allowing for effective dosing in preclinical models. Studies indicate that it can be administered orally at well-tolerated doses, maintaining activity even in tumors that have developed resistance to other kinase inhibitors like sunitinib .

Antitumor Activity

E 3810 has shown broad-spectrum antitumor activity across various human xenograft models. Notably, its combination with paclitaxel resulted in complete and lasting tumor regressions in triple-negative breast cancer models (MDA-MB-231 and MX-1). The combination therapy demonstrated superior efficacy compared to other combinations involving different kinase inhibitors .

Mechanistic Insights

The compound's effectiveness is attributed not only to its ability to inhibit angiogenesis but also to its impact on the extracellular matrix (ECM). E 3810 has been shown to induce proteolytic remodeling of the ECM, which may enhance the cytotoxic effects of concurrent chemotherapy agents such as paclitaxel. This effect is evidenced by increased levels of matrix metalloproteinases (MMPs), particularly MMP-9, suggesting a complex interplay between E 3810's antiangiogenic action and the cytotoxic effects on tumor cells .

Comparative Analysis with Other Inhibitors

A comparative analysis with other known inhibitors targeting VEGFR and FGFR pathways is illustrated in the table below:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Axitinib | Selective inhibitor of VEGFR | Greater selectivity for VEGFR over FGFR |

| Regorafenib | Multi-kinase inhibitor affecting several pathways | Broad-spectrum kinase inhibition |

| Nintedanib | Triple angiokinase inhibitor | Targets multiple pathways simultaneously |

| Pazopanib | Inhibitor of VEGFR and PDGFR | Primarily used for renal cell carcinoma |

| E 3810 | Dual inhibitor of VEGFR and FGFR | Potentially more effective in tumors with dual pathway activation |

This compound stands out due to its dual targeting mechanism, which may provide enhanced therapeutic benefits in specific tumor types where both VEGF and FGF pathways are active .

Case Studies

Several studies have highlighted the clinical potential of E 3810:

- Combination Therapy Study : In a study involving triple-negative breast cancer xenografts, E 3810 combined with paclitaxel led to significant tumor regression. The study concluded that this combination therapy could be a promising strategy for enhancing treatment efficacy in resistant cancer types .

- Angiogenesis Inhibition Study : A Matrigel plug assay demonstrated that E 3810 effectively inhibited basic FGF-induced angiogenesis, significantly reducing blood vessel density within tumors .

Q & A

Q. What is the mechanism of action of E 3810 dihydrochloride, and how is it experimentally validated?

this compound is a first-in-class dual inhibitor of vascular endothelial growth factor receptors (VEGFR) and fibroblast growth factor receptors (FGFR), targeting VEGFR-1, -2, -3 and FGFR-1, -2 kinases in the nanomolar range . Its mechanism is validated through kinase inhibition assays measuring half-maximal inhibitory concentrations (IC₅₀) and downstream effects on angiogenesis (e.g., endothelial cell migration assays) and tumor proliferation (e.g., xenograft models). Confirmation of target engagement often includes Western blotting for phosphorylated VEGFR/FGFR and histochemical analysis of tumor microvessel density .

Q. What in vitro assays are recommended to assess the anti-proliferative effects of this compound?

Standard assays include:

- Cell viability assays (e.g., MTT, CCK-8) using cancer cell lines with high VEGFR/FGFR expression.

- Apoptosis detection via Annexin V/PI staining or caspase-3/7 activity assays.

- Kinase activity profiling using recombinant kinases to confirm selectivity . Ensure consistency by normalizing data to vehicle controls and including reference inhibitors (e.g., sunitinib for VEGFR).

Q. How should researchers prepare and store stock solutions of this compound?

this compound is soluble in water and DMSO, with stock solutions typically prepared at 10 mM . Aliquot and store at -20°C to avoid freeze-thaw degradation. Validate stability via HPLC (>99% purity) and compare with Certificate of Analysis (COA) provided by suppliers .

Advanced Research Questions

Q. How can contradictory data on E 3810’s efficacy across tumor models be systematically addressed?

Contradictions may arise due to differences in:

- Tumor microenvironment (e.g., stromal FGFR expression influencing drug penetration).

- Dosing regimens (e.g., intermittent vs. continuous administration affecting pharmacokinetics). Mitigate by:

- Conducting dose-response studies in multiple models (e.g., patient-derived xenografts vs. cell-line-derived tumors).

- Using orthogonal assays (e.g., metabolomics to assess on-target vs. off-target effects) .

Q. What experimental design considerations are critical for in vivo studies with this compound?

Key factors include:

- Model selection : Prioritize immunocompetent models if studying immune-mediated effects.

- Pharmacokinetic/Pharmacodynamic (PK/PD) integration : Measure plasma/tumor drug levels via LC-MS/MS and correlate with biomarkers (e.g., circulating VEGF).

- Combination therapy protocols : Test synergy with checkpoint inhibitors or chemotherapy using factorial design experiments .

Q. How can researchers optimize protocols for studying E 3810’s impact on angiogenesis?

Use matrigel plug assays to quantify blood vessel formation in vivo and tube formation assays with human umbilical vein endothelial cells (HUVECs) in vitro. Include controls for hypoxia-induced angiogenesis and validate results with immunohistochemistry (CD31 staining) .

Methodological and Safety Considerations

Q. What quality control measures are essential when using this compound in cellular assays?

Q. How should researchers handle discrepancies in reported IC₅₀ values across studies?

Discrepancies may stem from assay conditions (e.g., ATP concentration in kinase assays) or cell-line genetic drift. Address by:

- Replicating experiments under standardized conditions (e.g., MIACARM guidelines for metadata reporting) .

- Using isogenic cell lines to isolate genetic variables.

Q. What safety protocols are recommended for handling this compound in the lab?

- Ventilation : Use fume hoods for powder handling and solution preparation .

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Follow institutional guidelines for cytotoxic waste, as E 3810 may have environmental toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.